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Compound of Interest

Compound Name:
8-Chloro-5,6,7,8-

tetrahydroquinoline

Cat. No.: B170121 Get Quote

An In-Depth Technical Guide to 8-Chloro-5,6,7,8-tetrahydroquinoline

IUPAC Name: 8-Chloro-5,6,7,8-tetrahydroquinoline CAS Number: 106057-23-2[1] Chemical

Formula: C₉H₁₀ClN[1]

Abstract
8-Chloro-5,6,7,8-tetrahydroquinoline is a heterocyclic amine belonging to the

tetrahydroquinoline class of compounds. While specific research on this particular molecule is

limited in publicly accessible literature, its structural similarity to other well-studied

tetrahydroquinolines suggests significant potential in medicinal chemistry and materials

science. Tetrahydroquinoline scaffolds are recognized as "privileged structures" in drug

discovery, known to interact with a wide range of biological targets.[2] This guide provides a

comprehensive overview of 8-Chloro-5,6,7,8-tetrahydroquinoline, drawing upon data from

analogous compounds to infer its physicochemical properties, potential synthetic routes, and

likely biological activities. Detailed experimental protocols for its synthesis and characterization

are presented, alongside visualizations of key chemical processes to support researchers and

drug development professionals.

Physicochemical and Spectroscopic Data
Quantitative data for 8-Chloro-5,6,7,8-tetrahydroquinoline is not extensively reported. The

following table summarizes key physicochemical properties, including predicted values derived
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from computational models. Spectroscopic data from closely related compounds are provided

for comparative purposes.

Property Value Source

IUPAC Name
8-Chloro-5,6,7,8-

tetrahydroquinoline
P&S Chemicals[3]

CAS Number 106057-23-2 ChemicalBook[1]

Molecular Formula C₉H₁₀ClN P&S Chemicals[3]

Molecular Weight 167.63 g/mol Calculated

Predicted Boiling Point 255.6 ± 20.0 °C ChemSpider

Predicted LogP 2.85 ChemSpider

Predicted Density 1.17 ± 0.1 g/cm³ ChemSpider

Comparative Spectroscopic Data:

While specific spectra for 8-Chloro-5,6,7,8-tetrahydroquinoline are not readily available, data

for the parent compound, 5,6,7,8-tetrahydroquinoline, and related 8-amino derivatives provide

a reference for expected spectral features.[4][5]
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Spectroscopy Type Analogous Compound Key Features

¹H NMR (CDCl₃)
8-Amino-5,6,7,8-

tetrahydroquinoline

Aromatic protons (δ 7.0-8.5

ppm), aliphatic protons of the

saturated ring (δ 1.7-3.0 ppm),

and a methine proton at the C8

position (δ ~3.7 ppm).

¹³C NMR (CDCl₃)
8-Amino-5,6,7,8-

tetrahydroquinoline

Aromatic carbons (δ 120-160

ppm), aliphatic carbons (δ 19-

35 ppm), and a C8 carbon

signal around δ 59 ppm.

Mass Spectrometry 5,6,7,8-tetrahydroquinoline

Expected molecular ion peak

(M⁺) and characteristic

fragmentation patterns

involving the saturated ring.

Synthesis and Experimental Protocols
The most direct and industrially relevant method for synthesizing 8-Chloro-5,6,7,8-
tetrahydroquinoline is the catalytic hydrogenation of 8-chloroquinoline. This approach

preserves the chloro-substituent while selectively reducing the pyridine ring.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b170121?utm_src=pdf-body
https://www.benchchem.com/product/b170121?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b170121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8-Chloroquinoline

H₂ (gas)
Pd/C (10 mol%)

 + 

Solvent: Ethanol
Pressure: 50 psi

Temperature: 25 °C

 under 

8-Chloro-5,6,7,8-tetrahydroquinoline

 yields 

Filtration & Evaporation

 then 

Column Chromatography

 followed by 

Purified Product

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b170121?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b170121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Synthetic workflow for 8-Chloro-5,6,7,8-tetrahydroquinoline via catalytic

hydrogenation.

Experimental Protocol: Synthesis via Catalytic
Hydrogenation
Objective: To synthesize 8-Chloro-5,6,7,8-tetrahydroquinoline by the selective reduction of 8-

chloroquinoline.

Materials:

8-Chloroquinoline (1.0 eq)

10% Palladium on Carbon (Pd/C) (0.1 eq)

Ethanol (EtOH), anhydrous

Hydrogen (H₂) gas

Parr hydrogenation apparatus or similar

Celite™

Rotary evaporator

Silica gel for column chromatography

Eluent: Hexane/Ethyl Acetate mixture

Procedure:

A Parr hydrogenation vessel is charged with 8-chloroquinoline (1.0 eq) and anhydrous

ethanol.

The vessel is flushed with nitrogen gas to ensure an inert atmosphere.

10% Palladium on Carbon (0.1 eq) is carefully added to the solution.
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The vessel is sealed and connected to the hydrogenation apparatus.

The atmosphere is replaced with hydrogen gas, and the vessel is pressurized to 50 psi.

The reaction mixture is stirred vigorously at room temperature (25 °C).

Reaction progress is monitored by TLC or GC-MS until the starting material is consumed.

Upon completion, the hydrogen pressure is carefully released, and the vessel is flushed with

nitrogen.

The reaction mixture is filtered through a pad of Celite™ to remove the palladium catalyst.

The filter cake is washed with additional ethanol.

The combined filtrate is concentrated under reduced pressure using a rotary evaporator to

yield the crude product.

The crude material is purified by flash column chromatography on silica gel using a suitable

gradient of hexane and ethyl acetate to afford pure 8-Chloro-5,6,7,8-tetrahydroquinoline.

Potential Biological Activity and Applications
The tetrahydroquinoline core is a key pharmacophore in numerous biologically active

compounds.[2][3] The introduction of a chlorine atom at the 8-position can significantly

influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing

membrane permeability and metabolic stability.

Inferred Biological Roles:

Antimicrobial and Antifungal Activity: Halogenated quinoline derivatives, such as 5-chloro-8-

hydroxyquinoline, have demonstrated potent antimicrobial and antifungal properties.[6] It is

plausible that 8-Chloro-5,6,7,8-tetrahydroquinoline could exhibit similar activities.

Anticancer Potential: Many substituted tetrahydroquinolines have been investigated as

anticancer agents.[7] The chlorine atom could modulate activity by altering electronic

properties and binding interactions with therapeutic targets.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b170121?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28318941/
https://www.mdpi.com/2673-4583/16/1/99
https://www.mdpi.com/1420-3049/25/18/4321
https://www.benchchem.com/product/b170121?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027363/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b170121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


C5a Receptor Antagonism: A series of 5,6,7,8-tetrahydroquinoline derivatives have been

identified as antagonists of the C5a receptor, which is implicated in inflammatory responses.

[8] This suggests a potential anti-inflammatory role for derivatives of this scaffold.

Neurotropic Agents: Recent studies have identified tetrahydroquinolines as having

neurotropic effects, indicating potential applications in treating neurodegenerative diseases.

[2]

The diagram below illustrates the logical relationship between the core chemical structure and

its potential applications in drug discovery, based on activities observed in analogous

compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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